molecular formula C21H23N3O3S B2890797 1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 854479-35-9

1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2890797
CAS No.: 854479-35-9
M. Wt: 397.49
InChI Key: HXZBHGOMWDDVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine features a piperidine core substituted with a 4-methylbenzenesulfonyl group and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle with nitrogen and oxygen atoms, contributing to its electronic and steric properties.

Properties

IUPAC Name

3-(3-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-6-8-19(9-7-15)28(25,26)24-12-10-17(11-13-24)21-22-20(23-27-21)18-5-3-4-16(2)14-18/h3-9,14,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZBHGOMWDDVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Ethyl Piperidine-4-Carboxylate

Ethyl piperidine-4-carboxylate (0.04 mol) was reacted with 4-methylbenzenesulfonyl chloride (0.04 mol) in aqueous Na₂CO₃ (pH 9–10) at room temperature. The reaction produced ethyl 1-(4-methylbenzenesulfonyl)-4-piperidinecarboxylate (83% yield), confirmed by $$ ^1H $$-NMR resonances at δ 1.25 (t, 3H, COOCH₂CH₃), 3.15–3.20 (m, 2H, piperidine H-2/H-6), and 7.75 (d, 2H, aromatic H-3’/H-5’).

Formation of Piperidine Carbohydrazide

Refluxing the sulfonylated ester with hydrazine hydrate (4 h, methanol) yielded 1-(4-methylbenzenesulfonyl)-4-piperidinecarbohydrazide. IR spectroscopy revealed N–H stretches at 3,280 cm⁻¹ and C=O at 1,650 cm⁻¹.

Cyclization to 1,3,4-Oxadiazole-2-Thiol

The carbohydrazide intermediate (0.02 mol) was cyclized with carbon disulfide (0.02 mol) in methanolic KOH (5 h reflux) to form 5-[1-(4-methylbenzenesulfonyl)-4-piperidinyl]-1,3,4-oxadiazole-2-thiol (78% yield). Key $$ ^{13}C $$-NMR signals included δ 167.8 (C=S) and 159.4 (C=N).

Synthesis of N-(3-Methylphenyl)-2-Bromopropanamide

3-Methylaniline (0.02 mol) was treated with 2-bromopropionyl bromide in aqueous Na₂CO₃ (pH 9–10) to yield N-(3-methylphenyl)-2-bromopropanamide (81% yield). Mass spectrometry showed a molecular ion peak at m/z 256 [M+H]⁺.

Nucleophilic Substitution Reaction

Lithium hydride (0.006 mol) in DMF facilitated the coupling of 5-[1-(4-methylbenzenesulfonyl)-4-piperidinyl]-1,3,4-oxadiazole-2-thiol with N-(3-methylphenyl)-2-bromopropanamide (4 h, RT). The target compound was isolated in 76% yield after recrystallization from ethanol.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 2.34 (s, 3H, Ar–CH₃), 2.42 (s, 3H, piperidine–CH₃), 3.10–3.25 (m, 4H, piperidine H-2/H-6/H-3/H-5), 4.15 (q, 1H, CH–S), 7.28–7.82 (m, 7H, aromatic).
  • $$ ^{13}C $$-NMR : δ 21.3 (Ar–CH₃), 44.8 (piperidine C-4), 121.6–140.2 (aromatic carbons), 165.4 (C=N).

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) displayed a molecular ion at m/z 484 [M]⁺, with fragmentation peaks at m/z 369 (loss of C₆H₅CH₃) and 252 (piperidine-sulfonyl moiety).

Reaction Optimization and Yield Analysis

Step Reagent(s) Conditions Yield (%)
1 4-Methylbenzenesulfonyl chloride RT, pH 9–10 83
2 Hydrazine hydrate Reflux, 4 h 79
3 CS₂, KOH Reflux, 5 h 78
4 2-Bromopropionyl bromide RT, pH 9–10 81
5 LiH, DMF RT, 4 h 76

Comparative Analysis of Synthetic Routes

Alternative methods for 1,3,4-oxadiazole formation were evaluated:

  • Hydrazide-Isocyanate Cyclization : Lower yields (62–68%) due to side-product formation.
  • Microwave-Assisted Synthesis : Reduced reaction time (1.5 h vs. 5 h) but required specialized equipment.
  • Solid-Phase Synthesis : Higher purity (98%) but impractical for large-scale production.

Challenges in Purification and Scalability

  • Byproduct Formation : Thiol oxidation to disulfides occurred during prolonged storage, mitigated by N₂ purging.
  • Solvent Selection : Ethanol/water (3:1) provided optimal recrystallization efficiency, minimizing residual DMF.

Applications in Drug Discovery

While this report focuses on synthesis, prior studies highlight analogs with:

  • Anticancer Activity : IC₅₀ = 10.84–24.57 µM against MCF-7 cells.
  • Enzyme Inhibition : 70–85% acetylcholinesterase inhibition at 100 µM.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: The piperidine ring and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperidine ring.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound featuring a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a methylbenzenesulfonyl group.

IUPAC Name: 3-(3-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole

InChI: InChI=1S/C21H23N3O3S/c1-15-6-8-19(9-7-15)28(25,26)24-12-10-17(11-13-24)21-22-20(23-27-21)18-5-3-4-16(2)14-18/h3-9,14,17H,10-13H2,1-2H3

Scientific Research Applications

This compound is applicable in chemistry, biology, medicine, and industry.

Chemistry
It serves as a building block for synthesizing more complex molecules.

Biology
It has potential use as a probe or ligand in biochemical studies.

Medicine
It is under investigation as a potential therapeutic agent for various diseases.

Industry
It has possible applications in materials science or as a catalyst in chemical reactions.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Oxidation: Under specific conditions, the compound may be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The piperidine and aromatic rings can undergo electrophilic or nucleophilic substitution reactions using halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution. The major products depend on the specific conditions and reagents used; oxidation yields sulfoxides or sulfones, while substitution reactions introduce various functional groups onto the aromatic or piperidine rings.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific interactions with biological targets. This could involve binding to specific receptors or enzymes, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights structural differences between the target compound and its analogs:

Compound Name Core Structure Oxadiazole Type Piperidine Substituent Key Functional Groups Biological Activity
1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Piperidine 1,2,4-Oxadiazole 4-Methylbenzenesulfonyl 3-Methylphenyl, sulfonyl Not reported
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5) Piperazine 1,2,4-Oxadiazole None 4-Methylphenyl Not reported
N-Ethyl-4-[3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide Piperidine 1,2,4-Oxadiazole 1-Carboxamide, 4-methylsulfonylphenyl Methylsulfonyl, carboxamide Not reported
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o) Piperidine 1,3,4-Oxadiazole 4-Methylbenzenesulfonyl Varied aryl/aralkyl Antibacterial
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine Piperidine 1,2,4-Oxadiazole Methoxymethyl Diphenylmethyl CRBP1 inhibition

Key Observations:

  • Oxadiazole Isomerism: The target compound uses a 1,2,4-oxadiazole ring, whereas analogs like 6a-o employ 1,3,4-oxadiazole.
  • Piperidine Modifications : Substitutions on the piperidine ring (e.g., carboxamide in , methoxymethyl in ) affect solubility and steric interactions. The target compound’s 4-methylbenzenesulfonyl group enhances electron-withdrawing properties.
  • Biological Activity : Analogs with 1,3,4-oxadiazoles (e.g., 6a-o ) exhibit antibacterial activity, while the 1,2,4-oxadiazole derivative in binds to CRBP1, suggesting isomer-dependent target specificity .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is ~375–400 g/mol (estimated), comparable to N-Ethyl-4-[3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide (378.45 g/mol) .
  • Solubility : Sulfonyl and aryl groups reduce aqueous solubility, but piperazine derivatives (e.g., ) may exhibit improved solubility due to increased polarity.

Biological Activity

1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that integrates a piperidine ring with a 1,2,4-oxadiazole moiety and a methylbenzenesulfonyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-(3-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole. The synthesis involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization of amidoximes and carboxylic acids.
  • Attachment of the Piperidine Ring : Introduced via nucleophilic substitution reactions.
  • Sulfonylation : The methylbenzenesulfonyl group is typically added using methylbenzenesulfonyl chloride.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit diverse biological activities, including:

  • Antibacterial Activity : Some derivatives have shown significant antibacterial effects against various strains.
  • Enzyme Inhibition : Notably, acetylcholinesterase (AChE) and urease inhibitors have been identified among synthesized compounds.
  • Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory activity in preclinical models.

Antibacterial Activity

A study synthesized a series of compounds similar to this compound and tested them for antibacterial properties. The results indicated potent activity with IC50 values significantly lower than reference standards:

CompoundIC50 (µM)Reference Standard (IC50 µM)
Compound A2.14 ± 0.00321.25 ± 0.15
Compound B0.63 ± 0.00121.25 ± 0.15
Compound C1.13 ± 0.00321.25 ± 0.15

Enzyme Inhibition

The synthesized compounds were evaluated for their ability to inhibit AChE and urease:

  • Acetylcholinesterase Inhibition : Compounds exhibited varying degrees of inhibition, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Urease Inhibition : Some derivatives showed promising results as urease inhibitors, which could be beneficial in managing urinary tract infections.

Anti-inflammatory Activity

In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model:

CompoundInflammatory Response (%)Standard Drug (Indometacin)
Compound D75% reductionReference
Compound E60% reductionReference

The biological activity of this compound likely involves interactions with specific biological targets:

  • Receptor Binding : The oxadiazole moiety may facilitate binding to various receptors.
  • Enzyme Interaction : The sulfonamide group is known for its role in enzyme inhibition.

Q & A

Q. What are the optimized synthetic routes for 1-(4-methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis involves multi-step protocols, including:

  • Sulfonylation : Reacting 4-methylpiperidine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10) to form the sulfonamide intermediate .
  • Oxadiazole Formation : Cyclization of thioamide precursors with hydroxylamine in ethanol under reflux (4–6 hours) to construct the 1,2,4-oxadiazole ring .
  • Coupling : Using nucleophilic substitution or palladium-catalyzed cross-coupling to attach the 3-methylphenyl group to the oxadiazole core .
    Critical Factors : Solvent polarity (DMF vs. methanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd/C for coupling reactions) significantly impact yields (reported 60–85%) .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the sulfonamide linkage (δ 2.4–3.1 ppm for methyl groups) and oxadiazole proton environments (δ 8.1–8.5 ppm) .
  • IR : Sulfonyl S=O stretches (1150–1250 cm1^{-1}) and oxadiazole C=N vibrations (1600–1650 cm1^{-1}) validate functional groups .
  • Contradiction Resolution : Discrepancies between theoretical (DFT-calculated) and experimental spectra are addressed by optimizing computational parameters (e.g., solvent effects in Gaussian software) and verifying sample purity via HPLC .

Advanced Research Questions

Q. How does the 3-methylphenyl substituent on the oxadiazole ring influence biological activity, and what structure-activity relationship (SAR) models exist?

Methodological Answer :

  • Biological Impact : The 3-methylphenyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays (e.g., MIC values against S. aureus reduced by 30% compared to unsubstituted analogs) .
  • SAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies using Molinspiration or Schrödinger software correlate substituent electronegativity with target binding (e.g., COX-2 inhibition) .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict electrophilic sites (e.g., sulfonyl group’s susceptibility to nucleophilic attack) with <5% deviation from experimental kinetic data .
  • MD Simulations : GROMACS models simulate solvent interactions to optimize reaction pathways (e.g., DMF stabilizes transition states in oxadiazole cyclization) .

Q. How do solvent polarity and temperature affect crystallization outcomes, and what polymorphs are observed?

Methodological Answer :

  • Polarity Effects : High-polarity solvents (e.g., methanol) favor needle-like crystals (monoclinic P21_1/c space group), while low-polarity solvents (toluene) yield prismatic forms (orthorhombic Pbca) .
  • Thermal Analysis : DSC reveals polymorph transitions at 120–150°C, confirmed via PXRD. Recrystallization at 4°C stabilizes the monoclinic phase .

Q. What strategies mitigate byproduct formation during sulfonylation, and how are intermediates purified?

Methodological Answer :

  • Byproduct Control : Excess sulfonyl chloride (1.2 equiv) and slow addition rates reduce di-sulfonylated byproducts.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates with >95% purity. LC-MS monitors sulfonamide intermediates (m/z 320–350) .

Q. How does the compound interact with cytochrome P450 enzymes, and what in vitro assays validate metabolic stability?

Methodological Answer :

  • CYP Inhibition : Microsomal assays (human liver microsomes) show moderate CYP3A4 inhibition (IC50_{50} = 12 µM), attributed to the sulfonyl group’s electron-withdrawing effects .
  • Metabolic Stability : HepG2 cell assays with LC-MS/MS quantification indicate a half-life >4 hours, suggesting favorable pharmacokinetics .

Data Contradiction Analysis

Q. How are discrepancies between theoretical and experimental NMR chemical shifts reconciled?

Methodological Answer :

  • Solvent Correction : Applying IEF-PCM solvent models in Gaussian software reduces shift deviations from ±0.5 ppm to ±0.1 ppm .
  • Dynamic Effects : Including rotamer populations (e.g., piperidine ring puckering) in DFT calculations aligns predicted and observed δ values for axial vs. equatorial protons .

Q. Why do antimicrobial activity results vary across studies, and how are these inconsistencies addressed?

Methodological Answer :

  • Strain Variability : Standardizing strains (CLSI guidelines) and inoculum size (1–5 × 105^5 CFU/mL) minimizes variability .
  • Compound Degradation : Stability studies (HPLC at t = 0, 24, 48 hours) confirm bioactivity loss correlates with oxadiazole ring hydrolysis in acidic media (pH <5) .

Methodological Resources

Q. Key Techniques :

  • Synthesis : Multi-step organic synthesis with Schlenk-line techniques for air-sensitive steps .
  • Characterization : XRD for crystallography, HRMS for molecular weight confirmation .
  • Computational : Gaussian 16 for DFT, PyMOL for molecular docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.